molecular formula C11H13NO6S B11112060 4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid

4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid

Cat. No.: B11112060
M. Wt: 287.29 g/mol
InChI Key: KWHIEIVCWBRNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C11H13NO6S It is characterized by the presence of a benzoic acid moiety substituted with an ethoxy-oxoethyl group and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl oxalyl chloride to form an intermediate, which is then treated with sulfamic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted benzoic acids.

Scientific Research Applications

4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxy-2-oxoethyl)sulfamoyl]benzoic acid
  • 4-[(2-Propoxy-2-oxoethyl)sulfamoyl]benzoic acid
  • 4-[(2-Butoxy-2-oxoethyl)sulfamoyl]benzoic acid

Uniqueness

4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid is unique due to its specific ethoxy-oxoethyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

4-[(2-ethoxy-2-oxoethyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C11H13NO6S/c1-2-18-10(13)7-12-19(16,17)9-5-3-8(4-6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15)

InChI Key

KWHIEIVCWBRNNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.